Agrimonolide 6-O-glucoside

概要

説明

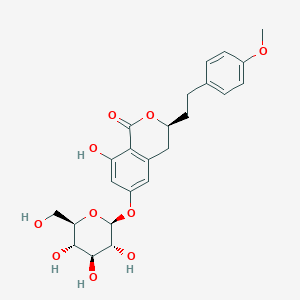

Agrimonolide-6-O-glucopyranoside is a bioactive compound isolated from the herb Agrimonia pilosa Ledeb. It belongs to the class of isocoumarins and is known for its potential therapeutic properties, including α-glucosidase inhibitory activity .

科学的研究の応用

Antimicrobial Properties

Research indicates that Agrimonolide-6-O-glucopyranoside possesses significant antimicrobial activity.

- Inhibition Against Pathogens :

- It has shown effectiveness against Aspergillus flavus and Candida albicans, with inhibition zones measuring 9-10 mm and 11-12 mm respectively .

- The compound also exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural alternative to conventional antimicrobial agents .

Table 1: Antimicrobial Activity of Agrimonolide-6-O-glucopyranoside

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Aspergillus flavus | 9-10 |

| Candida albicans | 11-12 |

| Staphylococcus aureus | Not Specified |

| Escherichia coli | Not Specified |

Enzyme Inhibition

Agrimonolide-6-O-glucopyranoside has been studied for its α-glucosidase inhibitory (AGI) activity, which is crucial in managing diabetes.

- Kinetic Analysis :

Table 2: α-Glucosidase Inhibition Kinetics

| Compound | IC (µM) | Type of Inhibition |

|---|---|---|

| Agrimonolide-6-O-glucopyranoside | 71.6 | Non-competitive |

| Desmethylagrimonolide | 24.2 | Non-competitive |

| Flavonoid (Quercetin) | 2.9 | Competitive |

Drug Development Potential

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of Agrimonolide-6-O-glucopyranoside suggests it has favorable characteristics for drug development.

- Binding Affinity :

Table 3: Binding Energy and Interactions

| Compound | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Agrimonolide-6-O-glucopyranoside | -9.5 | VAL116, THR137, ILE105 |

| Lawsoniaside | -9.1 | GLY117, THR137 |

Other Biological Activities

Beyond antimicrobial and enzyme inhibition properties, Agrimonolide-6-O-glucopyranoside may possess additional biological effects:

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that require further investigation.

- Anti-inflammatory Effects : Some research indicates possible anti-inflammatory effects; however, substantial data is still lacking in this area.

作用機序

Target of Action

It has been found to have antimicrobial activity , indicating that it may interact with microbial proteins or enzymes.

Mode of Action

It has been suggested that it may exert its effects by modulating the balance between Treg and Th17 cells through the suppression of the Notch and JAK2/STAT3 signaling pathways . This modulation could potentially alter immune responses, contributing to its therapeutic effects.

Biochemical Pathways

Agrimonolide 6-O-glucoside appears to affect the Notch and JAK2/STAT3 signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis, and their modulation could lead to various downstream effects. For instance, the suppression of these pathways could potentially reduce inflammation and mitigate conditions like DSS-induced colitis .

Pharmacokinetics

It is known to be highly lipophilic and can readily cross the blood-brain barrier . This suggests that it may have good bioavailability and could potentially reach various tissues in the body.

Result of Action

This compound has been found to have hepatoprotective activity . It also mitigates DSS-induced colitis by modulating the balance between Treg and Th17 cells . These effects are likely the result of its interaction with its targets and its influence on various biochemical pathways.

Action Environment

Like other bioactive compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .

準備方法

Synthetic Routes and Reaction Conditions: Agrimonolide-6-O-glucopyranoside can be synthesized by extracting the active ingredients from Agrimonia pilosa and combining certain chemical reactions. Common extraction methods include leaching, solvent extraction, and ultrasonic-assisted extraction . The compound is then isolated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of agrimonolide-6-O-glucopyranoside involves large-scale extraction from Agrimonia pilosa using optimized solvent extraction methods. The crude extract is then subjected to chromatographic separation to isolate the desired compound .

化学反応の分析

Types of Reactions: Agrimonolide-6-O-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of agrimonolide-6-O-glucopyranoside with altered functional groups, which may exhibit enhanced or modified bioactivity .

類似化合物との比較

Agrimonolide-6-O-glucopyranoside is compared with other similar compounds, highlighting its uniqueness:

Agrimonolide: A closely related isocoumarin with similar α-glucosidase inhibitory activity.

Desmethylagrimonolide: Another isocoumarin derivative with potent bioactivity.

Luteolin and Quercetin: Flavonoids isolated from Agrimonia pilosa with competitive α-glucosidase inhibitory activity.

Agrimonolide-6-O-glucopyranoside stands out due to its unique glucopyranoside moiety, which enhances its solubility and bioavailability .

生物活性

Agrimonolide-6-O-glucopyranoside is a bioactive compound derived from the herb Agrimonia pilosa, belonging to the isocoumarin class. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of Agrimonolide-6-O-glucopyranoside, supported by research findings, case studies, and data tables.

- Molecular Formula : C_{22}H_{28}O_{10}

- Molecular Weight : 476.48 g/mol

- Appearance : Yellow crystalline solid

- Solubility : Highly lipophilic, enhancing its bioavailability

Key Biological Activities

-

Antioxidant Activity

- Agrimonolide-6-O-glucopyranoside exhibits significant radical scavenging ability, which helps mitigate oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. Further research is needed to elucidate the exact mechanisms involved.

-

Antimicrobial Properties

- Research indicates that Agrimonolide-6-O-glucopyranoside possesses antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its efficacy against these pathogens suggests potential applications in developing natural antimicrobial agents.

- Anticancer Activity

- α-Glucosidase Inhibition

The biological effects of Agrimonolide-6-O-glucopyranoside are attributed to its interaction with various biochemical pathways:

- Signaling Pathways : It modulates the Notch and JAK2/STAT3 signaling pathways, which play critical roles in immune response and inflammation regulation.

- Cellular Targets : The compound appears to affect Treg and Th17 cell balance, influencing immune responses and potentially reducing inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Agrimonolide | α-Glucosidase Inhibitor | 24.2 |

| Desmethylagrimonolide | α-Glucosidase Inhibitor | 37.4 |

| Luteolin | Antioxidant | Varies |

| Quercetin | Antioxidant | Varies |

This table highlights the comparative effectiveness of Agrimonolide-6-O-glucopyranoside against other bioactive compounds within the same class.

Case Studies

- Hepatoprotective Effects : A study demonstrated that Agrimonolide-6-O-glucopyranoside could protect liver cells from damage induced by oxidative stress, suggesting its potential use in treating liver diseases.

- Colitis Mitigation : Research indicated that this compound could mitigate DSS-induced colitis by regulating immune cell balance, offering insights into its therapeutic potential for inflammatory bowel diseases.

特性

IUPAC Name |

(3S)-8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3/t15-,18+,20+,21-,22+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBYGORCDLAFG-KAJSMZSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155122 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126223-29-8 | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126223298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrimonolide-6-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antimicrobial properties of Agrimonolide-6-O-glucopyranoside?

A1: Research suggests that Agrimonolide-6-O-glucopyranoside, a compound found in Potentilla reptans (Creeping Cinquefoil), demonstrates promising antimicrobial activity. Studies show its efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli []. While further research is necessary to fully elucidate its mechanism of action, this compound presents an exciting avenue for developing novel antimicrobial agents.

Q2: How does Agrimonolide-6-O-glucopyranoside interact with biological targets?

A2: While specific details on Agrimonolide-6-O-glucopyranoside's mechanism of action are still under investigation, one study employed molecular docking simulations to predict its interactions []. This computational analysis suggested that Agrimonolide-6-O-glucopyranoside exhibits strong binding affinity to the AcuA protein, a key enzyme involved in bacterial fatty acid biosynthesis. This interaction potentially disrupts the bacterial cell membrane formation, ultimately leading to cell death. Further experimental validation is required to confirm these findings and fully understand the compound's mode of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。